4-(Bromomethyl)-4-fluoropiperidine
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Overview
Description
4-(Bromomethyl)-4-fluoropiperidine is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the piperidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-fluoropiperidine typically involves the bromination of 4-methyl-4-fluoropiperidine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-fluoropiperidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidines with various functional groups.
Oxidation: Formation of piperidine derivatives with oxidized functional groups.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
4-(Bromomethyl)-4-fluoropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-fluoropiperidine involves its interaction with molecular targets through its bromomethyl and fluorine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-fluoropiperidine: Similar structure with a chlorine atom instead of bromine.
4-(Bromomethyl)-4-chloropiperidine: Similar structure with a chlorine atom instead of fluorine.
4-(Bromomethyl)-4-methylpiperidine: Similar structure with a methyl group instead of fluorine.
Uniqueness
4-(Bromomethyl)-4-fluoropiperidine is unique due to the presence of both bromomethyl and fluorine groups, which impart distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C6H11BrFN |
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Molecular Weight |
196.06 g/mol |
IUPAC Name |
4-(bromomethyl)-4-fluoropiperidine |
InChI |
InChI=1S/C6H11BrFN/c7-5-6(8)1-3-9-4-2-6/h9H,1-5H2 |
InChI Key |
DPWMTXVHUZFNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CBr)F |
Origin of Product |
United States |
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